5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
Overview
Description
Scientific Research Applications
Synthesis Methods
- Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones: The reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines, including 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, is a general method for synthesizing hydroxy-quinolinones, which are precursors to pyrano alkaloids (Sekar & Prasad, 1999).
Biological Activity and Potential Applications
Potential Rho-kinase Inhibitors
A series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, synthesized from the reaction of 3,3-dimethylacryloyl chloride with aniline, were investigated for their ability to inhibit Rho-kinase, an enzyme important in arterial hypertension (Letellier et al., 2008).
Lipophilic Inhibitors of Thymidylate Synthase
Synthesis of diphenyl sulfoxide and sulfones, including derivatives of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, demonstrated their potential as inhibitors of human and Escherichia coli thymidylate synthase, a target for anticancer drugs (Jones et al., 1997).
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, such as 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, have been identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating potential use in neuropsychiatric disorders (Park et al., 2011).
Structural and Chemical Properties
- Novel 1–4 Quinolinone Structures: Studies on quinolinones, including 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, have been conducted to understand their molecular structures, crystallographic structures, and theoretical vibrational assignments, which are significant for applications in pharmacy, medicine, and engineering (Michelini et al., 2019).
Novel Synthesis and Antimicrobial Activity
- Synthesis and Biological Study of Novel Quinolinol Derivatives: The synthesis of novel quinolinol derivatives, including the reaction with 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, and their antimicrobial activity has been explored, showing potential for pharmaceutical applications (Patel et al., 2011).
properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFWSYHGCQIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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